1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol
Overview
Description
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of this compound on different cell types and cellular processes are noteworthy. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in significant alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have provided insights into these temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is essential for optimizing its use in research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8-15-12/h6,8-10,17H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGAGAZFSXTCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.